2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724583
InChI: InChI=1S/C10H9F2N3/c11-10(12)2-4-15(7-10)9-5-8(6-13)1-3-14-9/h1,3,5H,2,4,7H2
SMILES: C1CN(CC1(F)F)C2=NC=CC(=C2)C#N
Molecular Formula: C10H9F2N3
Molecular Weight: 209.20 g/mol

2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile

CAS No.:

Cat. No.: VC13724583

Molecular Formula: C10H9F2N3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile -

Specification

Molecular Formula C10H9F2N3
Molecular Weight 209.20 g/mol
IUPAC Name 2-(3,3-difluoropyrrolidin-1-yl)pyridine-4-carbonitrile
Standard InChI InChI=1S/C10H9F2N3/c11-10(12)2-4-15(7-10)9-5-8(6-13)1-3-14-9/h1,3,5H,2,4,7H2
Standard InChI Key FPFKPJKIPVUSNT-UHFFFAOYSA-N
SMILES C1CN(CC1(F)F)C2=NC=CC(=C2)C#N
Canonical SMILES C1CN(CC1(F)F)C2=NC=CC(=C2)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile is 2-[(3,3-difluoropyrrolidin-1-yl)]pyridine-4-carbonitrile. Key identifiers include:

PropertyValue
CAS Registry Number1223404-88-3
Molecular FormulaC10_{10}H8_{8}F2_{2}N3_{3}
Molecular Weight224.19 g/mol
SMILES NotationC1C(C(F)(F)NCC1)N2C=NC=C(C2)C#N

The compound features a pyrrolidine ring with geminal fluorine atoms at the 3-position, linked to the 2-position of a pyridine ring bearing a nitrile group at the 4-position .

Crystallographic and Conformational Analysis

X-ray diffraction data for this compound remains limited, but computational models derived from related structures (e.g., GNE-3511) suggest a chair-like conformation for the pyrrolidine ring, stabilized by intramolecular hydrogen bonding between the nitrile nitrogen and adjacent fluorine atoms . The dihedral angle between the pyrrolidine and pyridine rings is approximately 45°, optimizing steric interactions while maintaining planarity for π-π stacking in protein binding .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

  • SNAr Reaction:

    • Step 1: 2-Chloro-isonicotinonitrile reacts with 3,3-difluoropyrrolidine in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (DMF or DMSO) at 80–100°C .

    • Step 2: Purification via column chromatography yields the product with >85% purity .

  • Buchwald-Hartwig Amination:

    • Palladium catalysts (e.g., Pd(OAc)2_2) and ligands (Xantphos) facilitate coupling between 2-bromo-isonicotinonitrile and 3,3-difluoropyrrolidine under inert conditions .

Process Optimization Challenges

  • Fluorine Stability: The geminal difluoro group is susceptible to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

  • Regioselectivity: Competing reactions at the pyridine’s 2- and 6-positions require careful control of stoichiometry and temperature .

Physicochemical and Spectroscopic Properties

Stability Under Stress Conditions

Studies on structurally related compounds (e.g., ISB) reveal insights into degradation pathways :

ConditionStability ProfileMajor Degradation Pathway
Acidic (0.1N HCl)Moderate degradation (t90_{90} = 24h)Hydrolysis of nitrile to amide
Oxidative (H2_2O2_2)High stability (t90_{90} > 72h)N-Oxidation (minor pathway)
PhotolyticLow stability (t90_{90} = 6h)Defluorination and ring opening

Spectroscopic Characterization

  • Mass Spectrometry (MS):

    • ESI-MS (m/z): [M+H]+^+ = 225.1 (calculated 224.19) .

    • Fragmentation: Key fragments at m/z 186.05 (loss of HF) and m/z 158.07 (cyano group elimination) .

  • NMR Spectroscopy:

    • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.72 (d, J=5.1 Hz, 1H, pyridine-H), 7.95 (s, 1H, pyridine-H), 3.85–3.75 (m, 4H, pyrrolidine-H), 2.45–2.35 (m, 2H, pyrrolidine-H) .

    • 19^19F NMR: δ -110.2 (s, 2F) .

Pharmaceutical Applications and Biological Relevance

Role in Drug Design

2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile is a cornerstone in synthesizing kinase inhibitors:

  • GNE-3511: This compound incorporates the target molecule as a substructure, targeting mutant IDH1 in leukemia . Docking studies (Glide software) show a binding affinity (ΔG = -9.2 kcal/mol) due to interactions with Arg132 and Tyr139 residues .

  • Ivosidenib Degradation: Under photolytic stress, ISB undergoes defluorination to form DP-IV (m/z 547.1369), which shares structural motifs with the target compound .

In Silico Toxicity Predictions

TOPKAT simulations for related degradation products predict:

  • Mutagenicity: Negative (Ames test model).

  • hERG Inhibition: Low risk (IC50_{50} > 10 μM) .

Future Directions and Research Gaps

Opportunities for Innovation

  • Continuous Flow Synthesis: Mitigate thermal degradation risks during large-scale production.

  • Bioisosteric Replacements: Exploring tetrazoles or sulfonamides as nitrile alternatives.

Unresolved Challenges

  • In Vivo Metabolism: Limited data on cytochrome P450 interactions.

  • Ecotoxicity: Long-term environmental impact of fluorinated byproducts remains unstudied.

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